molecular formula C4CoN4Se4Zn B14494255 Pubchem_71380145 CAS No. 64294-55-9

Pubchem_71380145

Cat. No.: B14494255
CAS No.: 64294-55-9
M. Wt: 544.3 g/mol
InChI Key: PULBJRBGSOIUCK-UHFFFAOYSA-N
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Description

PubChem CID 71380145 is a unique chemical compound registered in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI) . This process includes validation of stereochemistry, charge states, and tautomeric forms to maintain consistency across the database .

PubChem compounds are annotated with identifiers (CIDs), chemical descriptors (e.g., SMILES, InChI), and links to biological assay data, literature, and patents.

Properties

CAS No.

64294-55-9

Molecular Formula

C4CoN4Se4Zn

Molecular Weight

544.3 g/mol

InChI

InChI=1S/4CNSe.Co.Zn/c4*2-1-3;;

InChI Key

PULBJRBGSOIUCK-UHFFFAOYSA-N

Canonical SMILES

C(#N)[Se].C(#N)[Se].C(#N)[Se].C(#N)[Se].[Co].[Zn]

Origin of Product

United States

Scientific Research Applications

Tributyltin hydride has several scientific research applications:

Mechanism of Action

The mechanism by which tributyltin hydride exerts its effects involves the generation of tributyltin radicals (Bu₃Sn•) under specific conditions such as the presence of AIBN or light irradiation. These radicals then participate in various organic reactions, including reduction and hydrostannylation .

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem provides two principal methods for identifying compounds structurally or functionally similar to a query molecule: 2-D similarity ("Similar Compounds") and 3-D similarity ("Similar Conformers") . Below, we compare these approaches in the context of CID 71380145 and analogous compounds.

2-D Similarity: Structural Analogues

2-D similarity evaluates molecular topology, focusing on atom connectivity and bond types. This method is ideal for identifying compounds with shared scaffolds or functional groups. Key features include:

  • Algorithm : Uses the Tanimoto coefficient, a fingerprint-based metric comparing molecular substructures .
  • Applications : Predicts bioactivity based on structural motifs (e.g., kinase inhibitors with conserved binding motifs) .
  • Limitations : Less effective for detecting shape-based binding similarities.

3-D Similarity: Shape-Based Analogues

PubChem3D generates conformer models for ~90% of compounds, including CID 71380145, provided it meets criteria (e.g., ≤50 non-hydrogen atoms, ≤15 rotatable bonds) . Key aspects:

  • Algorithm : Utilizes STAMP (Structural Alignment of Multiple Molecules) to align conformers and compute shape/feature overlap .
  • Applications : Identifies molecules with divergent structures but similar binding geometries (e.g., allosteric modulators) .
  • Limitations : Computationally intensive; excluded for large/flexible molecules .

Example Use Case: If CID 71380145 has a compact, rigid structure, 3-D similarity might highlight non-congeneric compounds with complementary shapes for a protein pocket, even if their 2-D structures differ .

Table 1: Comparison of 2-D vs. 3-D Similarity in PubChem

Feature 2-D Similarity 3-D Similarity
Basis Atom connectivity and bond types Molecular shape and electrostatic potential
Threshold Tanimoto coefficient ≥ 0.8 STAMP score ≥ 0.7
Typical Matches Structural analogues (e.g., scaffold hops) Shape mimics (e.g., peptidomimetics)
Data Coverage All PubChem compounds ~90% (excludes large/flexible molecules)
Use in Drug Discovery Lead optimization Hit identification via virtual screening

Table 2: PubChem3D Conformer Model Criteria

Parameter Threshold
Non-hydrogen atoms ≤50
Rotatable bonds ≤15
Stereocenters ≤5 undefined
Supported elements H, C, N, O, F, Si, P, S, Cl, Br, I

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